molecular formula C11H21ClN2O3 B13914368 tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride

Cat. No.: B13914368
M. Wt: 264.75 g/mol
InChI Key: NWDKUIODGVGHEY-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride (CAS 2725790-80-5) is a spirocyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₃·HCl and a molecular weight of 264.75 g/mol . The compound features a spiro[3.4]octane core, where one ring contains a 5-oxa (oxygen) and the other a 2-aza (nitrogen) heteroatom. The tert-butyl carbamate group is attached to the 7-position of the spiro system, and the hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

This compound is part of a broader class of spiro and bicyclic carbamates used as building blocks in drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H

InChI Key

NWDKUIODGVGHEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CNC2)OC1.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate; hydrochloride typically involves constructing the spirocyclic 5-oxa-2-azaspiro[3.4]octane core followed by introduction of the tert-butyl carbamate protecting group and conversion to the hydrochloride salt. The spirocyclic core is often prepared via annulation strategies or ring-closing reactions using readily available starting materials under mild conditions to minimize purification steps.

Key Synthetic Routes

Annulation Approaches for 2-Azaspiro[3.4]octane Core

According to research published in the Royal Society of Chemistry, three synthetic routes have been developed for 2-azaspiro[3.4]octane derivatives, involving annulation of either the cyclopentane or the four-membered ring components. These methods employ conventional transformations and readily available precursors, achieving the spirocyclic core with minimal chromatographic purification.

Protection with tert-Butyl Carbamate

Following formation of the spirocyclic amine, protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents to install the tert-butyl carbamate group. This step stabilizes the amine and facilitates further functionalization or isolation as the hydrochloride salt.

Formation of Hydrochloride Salt

The hydrochloride salt is typically obtained by treatment of the free amine or carbamate-protected amine with hydrochloric acid in an appropriate solvent, yielding the corresponding hydrochloride salt as a stable crystalline solid.

Representative Procedure from Literature

A detailed preparation example involving 5-oxa-2-azaspiro[3.4]octane hydrochloride, a closely related intermediate, is reported with high yields and purity. The procedure involves reductive amination using sodium triacetoxyborohydride and triethylamine in dichloromethane at ambient temperature, followed by purification via preparative reverse-phase HPLC or column chromatography. The reaction conditions and yields are summarized below:

Yield (%) Reaction Conditions Operation Details
76 Sodium triacetoxyborohydride, triethylamine, dichloromethane, 20 °C Stirring overnight, aqueous workup, preparative HPLC purification
68 Same reagents and solvent, 20 °C Column chromatography purification
17 Same reagents and solvent, 20 °C Preparative reverse-phase HPLC purification
91 Potassium carbonate, DMSO/acetonitrile, 70 °C, 18 h Stirring, aqueous extraction, flash chromatography

This table illustrates the versatility of reductive amination and nucleophilic substitution reactions in the synthesis of the spirocyclic amine hydrochloride salt.

Scalable Synthesis Considerations

A scalable synthesis approach for spirocyclic pyrrolidines, which share structural features with the 5-oxa-2-azaspiro[3.4]octane scaffold, involves multi-gram preparation from readily available starting materials. Key steps include:

  • Use of lithium aluminum hydride reduction for intermediate alcohols.
  • Trifluoroacetylation for orthogonal protection of diamines.
  • Removal of protecting groups under mild conditions to yield N-Boc-monoprotected diamines.

These methods emphasize the importance of stability and accessibility of intermediates to ensure scalability.

Patent Insights

A recent patent (US11505546B2) describes the synthesis of azaspirocycles including tert-butyl carbamate derivatives of 7-oxa-5-azaspiro[3.4]octane. The patent outlines the preparation of tert-butyl (2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate as a key intermediate, which can be further transformed into the desired carbamate hydrochloride salts. The patent highlights the use of stereoselective synthesis and functional group manipulations to achieve the target compounds.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Annulation to form spirocyclic core Cyclopentane or four-membered ring annulation Not specified Minimal chromatographic purification
2 Protection with tert-butyl carbamate Di-tert-butyl dicarbonate (Boc2O) High Stabilizes amine for further reactions
3 Formation of hydrochloride salt Treatment with HCl in organic solvent High Yields stable crystalline salt
4 Reductive amination Sodium triacetoxyborohydride, triethylamine, DCM, rt 17-76 Versatile, used for functionalization
5 Base-mediated nucleophilic substitution Potassium carbonate, DMSO/acetonitrile, 70 °C Up to 91 Used for coupling with building blocks

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological pathways to identify possible applications in treating diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel products with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heteroatom Positions

tert-Butyl N-(2-Oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate Hydrochloride
  • Key Differences : The oxygen and nitrogen positions are reversed (2-oxa-7-aza vs. 5-oxa-2-aza), and a methylene group links the carbamate to the spiro ring .
  • Impact : Altered hydrogen-bonding capacity and electronic properties may affect target binding. The methylene group increases conformational flexibility compared to the rigid linkage in the target compound.
tert-Butyl 5-[(Chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2225144-48-7)
  • Key Differences : Incorporates a chlorosulfonylmethyl substituent and an oxo group (7-oxo) on the spiro ring .
  • Impact : The sulfonyl chloride group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate for covalent inhibitor design. The oxo group may enhance polarity but reduce metabolic stability.

Analogues with Alternative Ring Systems

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
  • Key Differences : Features a bicyclo[4.1.0]heptane system instead of a spiro[3.4]octane core .
  • This could influence bioavailability and target selectivity.
tert-Butyl (1R,2S,5S*)-(±)-7-Oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate
  • Key Differences : Contains a bicyclo[3.2.1]octane system with an oxo group and a double bond (en) .
  • Impact : The unsaturated bond increases reactivity (e.g., susceptibility to oxidation) and planarizes the structure, which may limit interactions with three-dimensional binding pockets.

Functional Group Variations

tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS 1298101-47-9)
  • Key Differences: A monocyclic cyclohexane ring replaces the spiro system, with a stereospecific amino group .
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Hydrochloride (CAS 910789-29-6)
  • Key Differences : Uses a benzyl carbamate group instead of tert-butyl and a bicyclo[4.1.0]heptane core .
  • Impact : The benzyl group may enhance lipophilicity, improving blood-brain barrier penetration but increasing metabolic lability.

Comparative Data Table

Compound Name CAS Number Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride 2725790-80-5 Spiro[3.4]octane 5-oxa, 2-aza, HCl salt 264.75 High rigidity, enhanced solubility
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 Spiro[3.4]octane Chlorosulfonyl, 7-oxo 339.79 Reactive sulfonyl group, polar
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Bicyclo[4.1.0]heptane 3-aza 212.29 Reduced flexibility, bicyclic constraints
tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate 1298101-47-9 Cyclohexane 3-amino 228.33 Stereospecific amino group, monocyclic

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